3-(4-Fluorophenyl)-5-(pyrrolidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE is a complex heterocyclic compound that features a triazoloquinazoline core fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazoloquinazoline core through cyclization reactions involving azides and alkynes. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and eco-friendly catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core .
Scientific Research Applications
1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Triazoloquinoxalines: These compounds share a similar triazole-fused core and have comparable biological activities.
Triazolothiadiazines: These compounds also feature a triazole ring and are used in similar applications.
Uniqueness
1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE is unique due to its specific structural features, such as the fluorophenyl group and the pyrrolidine ring, which may confer distinct biological activities and properties compared to other similar compounds .
Properties
Molecular Formula |
C19H16FN5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C19H16FN5/c20-14-9-7-13(8-10-14)17-19-21-18(24-11-3-4-12-24)15-5-1-2-6-16(15)25(19)23-22-17/h1-2,5-10H,3-4,11-12H2 |
InChI Key |
CEZPMXVXWGZKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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